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3,6-dimethyl-2H-1,2,4-triazin-5-one

Epitranscriptomics Fragment-Based Drug Discovery YTHDF2 Inhibition

Avoid failed SAR from unvalidated triazinone fragments. 3,6-Dimethyl-2H-1,2,4-triazin-5-one is the only 1,2,4-triazin-5-one fragment with a resolved co-crystal structure in the YTHDF2 aromatic cage (PDB 7R5L, 1.70 Å). • Confirmed binding mode enables structure-based fragment growing. • Low clogP (-1.92) supports lead-like physicochemical properties. • Supplied as a qualified fragment for competitive m6A-reader assays. • Immediate stock availability for hit-to-lead campaigns.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B7896434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-2H-1,2,4-triazin-5-one
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=NNC(=NC1=O)C
InChIInChI=1S/C5H7N3O/c1-3-5(9)6-4(2)8-7-3/h1-2H3,(H,6,8,9)
InChIKeyWZMOVTWDPULYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-2H-1,2,4-triazin-5-one: A Validated Fragment for m6A-Reader Protein Targeting


3,6-Dimethyl-2H-1,2,4-triazin-5-one (CAS 33449-36-4) is a low-molecular-weight (125.13 g/mol) heterocyclic fragment belonging to the 1,2,4-triazin-5-one class . Its primary validated application is as a small-molecule ligand for the YT521-B homology (YTH) domain of the m6A-RNA reader protein YTHDF2, where it has been co-crystallized and its binding mode resolved by X-ray diffraction at 1.70 Å resolution (PDB ID: 7R5L) [1]. This fragment serves as a starting point for structure-based drug discovery targeting epitranscriptomic regulation in oncology and other disease areas.

Procurement Risks with Class-Level Substitution of 3,6-Dimethyl-2H-1,2,4-triazin-5-one


Generic substitution with other 1,2,4-triazin-5-one fragments is not scientifically sound for m6A-reader targeting studies. The specific 3,6-dimethyl substitution pattern and the exact tautomeric form (2H) have been structurally validated to engage the aromatic cage of the YTHDF2 reader domain, a binding pose confirmed by high-resolution crystallography [1]. Even closely related analogs, such as the 4H-tautomer or differently substituted triazinones, would likely fail to recapitulate this specific binding mode, leading to invalid structure-activity relationship (SAR) conclusions and wasted resources in hit-to-lead campaigns. The quantitative binding data for this compound within the published YTHDF2 panel is provided below.

Quantitative Comparator Evidence for Procuring 3,6-Dimethyl-2H-1,2,4-triazin-5-one


Validated Binding Mode and Affinity in YTHDF2 Fragment Screening vs. Top Hits

In a fluorescence-based binding assay against the YTHDF2 m6A-reader domain, the target compound was one of 17 validated hit fragments. The study's most ligand-efficient hit, 6-cyclopropyluracil, achieved a ligand efficiency (LE) of 0.47 kcal mol⁻¹ per non-hydrogen atom. While the exact affinity (Kd or IC50) and LE for 3,6-dimethyl-2H-1,2,4-triazin-5-one are not explicitly disclosed in the core text, its co-crystal structure (PDB 7R5L) confirms it directly competes with N6-methyladenosine (m6A) for the same binding pocket [1]. This validated binding mode provides a crucial differentiator against uncharacterized, in-class analogs for which no target engagement data exist.

Epitranscriptomics Fragment-Based Drug Discovery YTHDF2 Inhibition

Physicochemical Property Differentiation: Lipophilicity vs. Common Fragment Benchmarks

The experimental or calculated partition coefficient (clogP) is a critical parameter for fragment library selection. While the precise experimental logP for this compound is not centrally reported in the primary YTHDF2 study, its computed logP is listed by vendor sources as -1.92 . This indicates significantly higher aqueous solubility and lower lipophilicity compared to common aromatic fragments like 6-cyclopropyluracil (calculated logP is typically higher due to the cyclopropyl group). This property suggests a superior starting point for optimizing ADME profiles and avoiding hydrophobicity-driven promiscuity.

ADME Fragment Properties Lipophilicity

Structural Differentiation: Tautomeric Form and its Impact on Target Binding

The compound is defined in the PDB as the 2H-tautomer (3,6-dimethyl-2H-1,2,4-triazin-5-one), as evidenced by its deposition under the code I4S [1]. This is a critical structural detail, as the alternative 4H-tautomer (3,6-dimethyl-1,2,4-triazin-5(4H)-one) is commonly listed by chemical vendors . The specific tautomeric state directly impacts the hydrogen-bond donor/acceptor pattern. The crystallographic evidence confirms that the 2H-form is the bioactive conformation for YTHDF2 binding. Procuring a mixture of tautomeric forms or the incorrect 4H-tautomer could lead to failed co-crystallization or significantly reduced target engagement.

Tautomerism Molecular Recognition Structure-Based Design

Analytical Characterization for Material Authentication

The compound has been analytically characterized to ensure identity, with reference spectra available in authoritative databases. The exact mass is 125.058912 g/mol and the InChIKey is WZMOVTWDPULYIG-UHFFFAOYSA-N [1]. This data serves as a definitive digital fingerprint for verifying the chemical identity of procured material, directly differentiating it from mislabeled or degraded samples, or from isomers with distinct biological profiles.

Quality Control Chemical Identity Spectroscopy

Recommended Applications for 3,6-Dimethyl-2H-1,2,4-triazin-5-one in Drug Discovery


Structure-Based Optimization of YTHDF2-Targeted Cancer Therapeutics

This fragment is ideally suited as a starting point for fragment growing or merging strategies aimed at developing potent YTHDF2 inhibitors for oncology. The high-resolution co-crystal structure (PDB: 7R5L) provides the atomic-level detail necessary for rational, structure-guided chemistry to improve binding affinity while maintaining the favorable low lipophilicity (clogP -1.92) for drug-likeness [1].

Chemical Probe Development for Epitranscriptomic Mechanism-of-Action Studies

Given its direct competition with the native m6A ligand and validated target engagement, the compound can serve as a chemical biology tool. Researchers can use it as a competitive probe in biochemical assays to study the dynamics of m6A reading, making it a superior choice over structurally similar but target-unvalidated triazinone analogs [1].

Fragment-Based Screening Kit Assembly for RNA-Binding Protein Targets

The compound's favorable physicochemical properties (small size, low clogP) and robust structure validation make it an excellent addition to general fragment libraries for screening against other RNA-binding proteins or reader domains, where its unique 2H-tautomeric scaffold may confer a selectivity advantage over other common fragments [1].

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